1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a methoxypropyl group. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and subsequent functionalization with methanesulfonyl and methoxypropyl groups. Common reagents used in these reactions include fluorobenzene derivatives, methanesulfonyl chloride, and various piperidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[(2-fluorophenyl)methanesulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
- 2-fluorophenyl methanesulfonate
Comparison: Compared to similar compounds, 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide exhibits unique properties due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C17H25FN2O4S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25FN2O4S/c1-24-12-4-9-19-17(21)14-7-10-20(11-8-14)25(22,23)13-15-5-2-3-6-16(15)18/h2-3,5-6,14H,4,7-13H2,1H3,(H,19,21) |
InChI Key |
BQVFDWVGLWYJAO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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